molecular formula C11H20N2O4 B11821750 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

Cat. No.: B11821750
M. Wt: 244.29 g/mol
InChI Key: VYLYKUHWOSNWLW-SFYZADRCSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an aminomethyl group and a tert-butyl ester group. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- typically involves multiple steps, starting from readily available starting materialsThe tert-butyl ester group is then introduced using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique stereochemistry allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-
  • 1,2-Pyrrolidinedicarboxylic acid, 4-[[(phenylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-

Uniqueness

Compared to similar compounds, 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)- is unique due to its specific aminomethyl substitution and tert-butyl ester group. These structural features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S,4R)-4-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-9(14)8-4-7(5-12)6-13(8)10(15)16/h7-8H,4-6,12H2,1-3H3,(H,15,16)/t7-,8+/m1/s1

InChI Key

VYLYKUHWOSNWLW-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)O)CN

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)O)CN

Origin of Product

United States

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